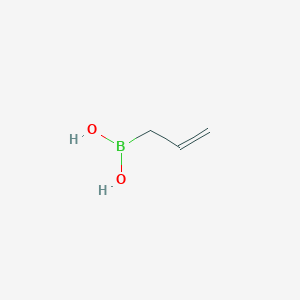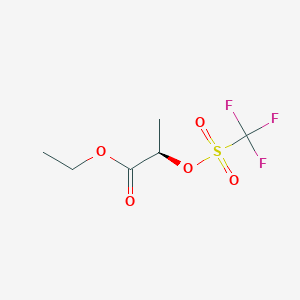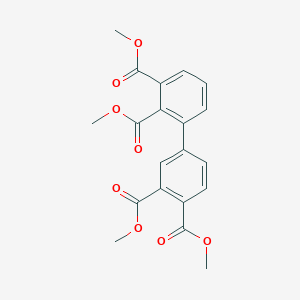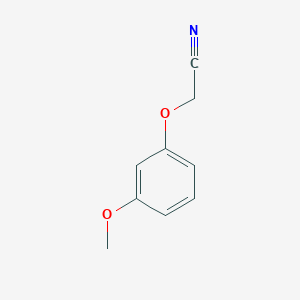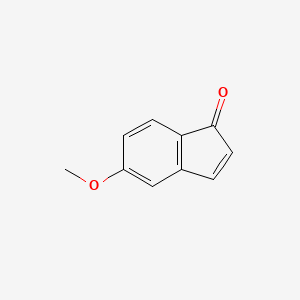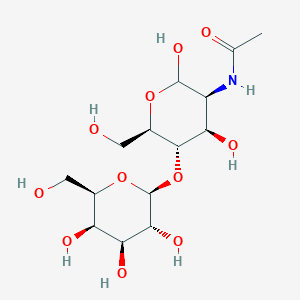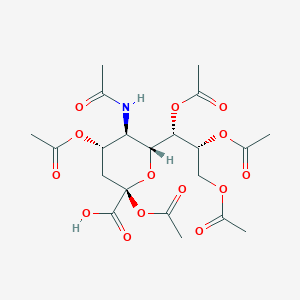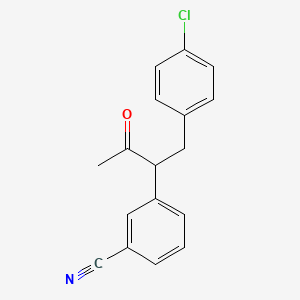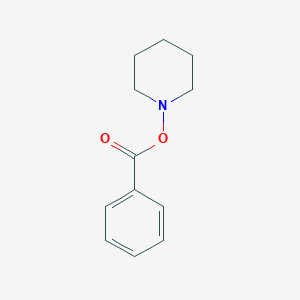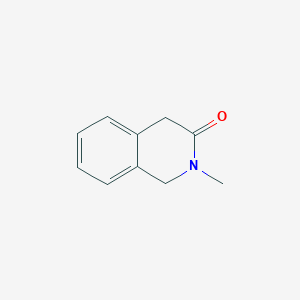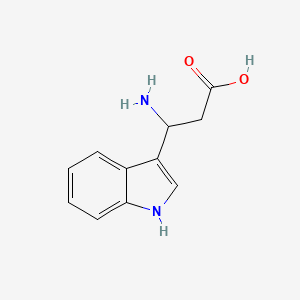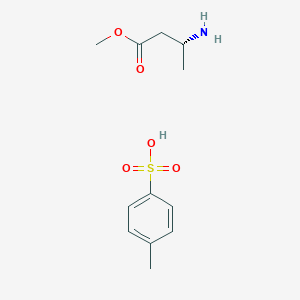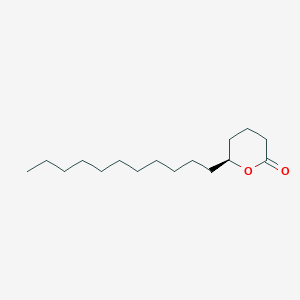
(S)-5-Hexadecanolide
概要
説明
(S)-5-Hexadecanolide, also known as (S)-5-Hexadecanolactone, is a macrocyclic lactone with the molecular formula C16H30O2. This compound is characterized by a 16-membered ring structure, which imparts unique chemical and physical properties. It is commonly found in nature as a component of pheromones and has applications in various fields, including fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Hexadecanolide typically involves the following steps:
Starting Material: The synthesis often begins with a long-chain fatty acid or its derivative.
Lactonization: The key step involves the formation of the lactone ring, which can be achieved through intramolecular esterification. This is often catalyzed by acidic or basic conditions.
Asymmetric Synthesis: To obtain the (S)-enantiomer, chiral catalysts or auxiliaries are employed.
Industrial Production Methods: Industrial production of this compound may involve:
Bulk Chemical Synthesis: Utilizing large-scale reactors for the esterification and lactonization processes.
Biotechnological Methods: Employing microbial fermentation processes to produce the compound in an enantiomerically pure form.
化学反応の分析
Types of Reactions: (S)-5-Hexadecanolide undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the lactone ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products:
Oxidation Products: Hexadecanoic acid.
Reduction Products: Hexadecanediol.
Substitution Products: Various substituted lactones depending on the nucleophile used.
科学的研究の応用
(S)-5-Hexadecanolide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in chemical communication among insects, particularly as a pheromone.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the fragrance and flavor industries for its pleasant odor profile.
作用機序
The mechanism by which (S)-5-Hexadecanolide exerts its effects involves interaction with specific molecular targets:
Pheromone Activity: It binds to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion.
Biochemical Pathways: It may interact with enzymes or receptors involved in metabolic pathways, influencing physiological processes.
類似化合物との比較
5-Decanolide: A smaller lactone with similar chemical properties but different biological activity.
6-Acetoxy-5-Hexadecanolide: A structurally related compound with an acetoxy group, known for its role as a mosquito oviposition attractant.
Uniqueness: (S)-5-Hexadecanolide is unique due to its specific ring size and chiral configuration, which confer distinct chemical and biological properties. Its role as a pheromone and its applications in various industries highlight its versatility and importance.
特性
IUPAC Name |
(6S)-6-undecyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(17)18-15/h15H,2-14H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJKQSSFLIFELJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H]1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276748 | |
| Record name | (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59812-97-4 | |
| Record name | (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59812-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Palmitolactone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059812974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.-PALMITOLACTONE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09TG3P9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


